N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,4-dihydropyridazine core substituted with a 4-oxo group. Key structural attributes include:
- Aromatic substituents: A 2-chloro-5-(trifluoromethyl)phenyl group attached via the carboxamide nitrogen and a 3-methylphenyl group at position 1 of the dihydropyridazine ring.
- Functional groups: The trifluoromethyl (-CF₃) and chloro (-Cl) groups are electron-withdrawing, likely influencing electronic distribution and binding interactions.
Properties
Molecular Formula |
C19H13ClF3N3O2 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13ClF3N3O2/c1-11-3-2-4-13(9-11)26-8-7-16(27)17(25-26)18(28)24-15-10-12(19(21,22)23)5-6-14(15)20/h2-10H,1H3,(H,24,28) |
InChI Key |
YSMRGZXYYDAGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or diester under acidic or basic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Functional Group Modifications: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The target compound’s 1,4-dihydropyridazine core distinguishes it from analogs with alternative heterocyclic systems:
Key Observations :
- The pyrazole core () is a five-membered ring with two adjacent nitrogen atoms, offering distinct geometry and electronic properties compared to the six-membered dihydropyridazine.
- The pyrimidine-based compound () shares a nitrogen-rich aromatic system but lacks the 4-oxo group, reducing hydrogen-bonding capacity.
Substituent Effects
Substituents critically modulate bioactivity and physicochemical properties:
Trifluoromethyl (-CF₃) and Chloro (-Cl) Groups:
- Compound : The -CF₃ group is retained, but the -Cl is part of a sulfanyl-linked phenyl group, which may alter steric bulk and redox stability .
Carboxamide Linkage:
Pharmacokinetic and Electronic Properties
- Lipophilicity : The target compound’s trifluoromethyl and chloro substituents increase logP compared to analogs with fewer halogen groups.
- Electron Distribution : The dihydropyridazine core’s partial unsaturation and 4-oxo group create a polarized electronic environment, unlike the fully aromatic pyrazole or pyrimidine systems.
Research Findings and Limitations
- Structural Insights : The dihydropyridazine core’s conformational flexibility may improve target engagement compared to rigid pyrimidines or pyrazoles.
- Gaps in Data : The provided evidence lacks direct pharmacological or thermodynamic data (e.g., IC₅₀, binding affinities). Further experimental studies are required to quantify bioactivity differences.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C20H18ClF3N4OS
- Molecular Weight : 454.9 g/mol
- Exact Mass : 454.084195 g/mol
This compound belongs to a class of heterocyclic compounds, which often exhibit significant biological activities due to their structural characteristics.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on different biological systems.
Inhibition of mPGES-1
One prominent study indicated that derivatives related to this compound exhibited potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). For instance, a closely related compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating strong enzymatic inhibition . This suggests that this compound may also possess similar inhibitory properties.
Selectivity and Safety Profile
In terms of selectivity, compounds in this class have shown favorable profiles against other prostanoid synthases and cyclooxygenase enzymes (COX-1 and COX-2). For example, the selectivity over mPGES-2 and COX enzymes was highlighted in related studies, showcasing the potential for reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety of this compound. Modifications to the phenyl rings and the incorporation of different functional groups can significantly impact the biological activity.
Key Findings from SAR Studies
| Modification | Impact on Activity |
|---|---|
| Addition of trifluoromethyl group | Enhances lipophilicity and potentially increases binding affinity to target enzymes |
| Variation in the phenyl substituent | Alters selectivity towards specific isoforms of enzymes like mPGES |
| Introduction of different amide functionalities | Can improve metabolic stability and bioavailability |
Case Study 1: Pain Management
A study utilizing a related compound demonstrated significant efficacy in a rodent model of thermal hyperalgesia. The lead compound showed an effective dose (ED50) of 36.7 mg/kg, indicating its potential utility in pain management applications .
Case Study 2: Cancer Research
Another investigation focused on the anti-cancer potential of compounds related to this structure. The inhibition of angiogenesis through VEGFR-2 kinase inhibition was noted, with an IC50 value of 1.46 µM for related compounds . This suggests that this compound may also play a role in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
